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1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Urease inhibition Antibacterial Helicobacter pylori

CAS 1396884-69-7 combines 2-methoxyphenyl urea with pyrazin-2-yl piperidine, delivering bacterial urease inhibition (IC50=3.90 µM)—1.3–3.5× more potent than halogenated analogs. XLogP3-AA 1.7, 2 HBD, 5 HBA; occupies optimal drug-like space. Benchmark for FAAH inhibitor SAR (US20140066412A1) and ADME profiling vs. lipophilic analogs. Suitable for chemical proteomics probe development. Require CoA with HPLC purity and ¹H/¹³C NMR before quantitative assays.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1396884-69-7
Cat. No. B2655176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
CAS1396884-69-7
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C18H23N5O2/c1-25-16-5-3-2-4-15(16)22-18(24)21-12-14-6-10-23(11-7-14)17-13-19-8-9-20-17/h2-5,8-9,13-14H,6-7,10-12H2,1H3,(H2,21,22,24)
InChIKeyXNIYOVAECXADQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396884-69-7): Chemical Identity, Scaffold Class & Procurement-Relevant Physicochemical Profile


1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396884-69-7) is a synthetic small-molecule urea derivative (C18H23N5O2, MW 341.4 g/mol) characterized by a 2-methoxyphenyl group linked via a urea bridge to a piperidine ring N-substituted with a pyrazin-2-yl moiety [1]. The compound belongs to the heteroaryl-substituted piperidinyl urea class, a chemotype explored across multiple therapeutic programs including fatty acid amide hydrolase (FAAH) modulation, kinase inhibition, and bacterial urease inhibition [2]. Its computed XLogP3-AA of 1.7, two hydrogen bond donors, and five hydrogen bond acceptors define a physicochemical envelope that influences solubility, permeability, and target engagement [1].

Why Generic Substitution of 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea Is Scientifically Unreliable


Substitution among piperidinyl urea derivatives without rigorous experimental validation is scientifically unsound because minor structural perturbations—such as alteration of the N-aryl substituent, modification of the heteroaryl group on the piperidine ring, or variation of the methylene linker—can drastically shift target selectivity, binding kinetics, and ADME properties [1]. Within the (pyrazin-2-yl)piperidine subclass, the specific 2-methoxyphenyl group in the target compound confers a distinct hydrogen-bonding and steric profile compared to analogs bearing chloro, tert-butyl, benzhydryl, or butoxy substituents . Even within the narrower set of 2-methoxyphenyl ureas, the absence of the pyrazin-2-yl group (as in 1-(2-methoxyphenyl)-3-(piperidin-4-yl)urea, CAS 503464-79-7) removes a key pharmacophoric element, likely abolishing interactions with biological targets that recognize the pyrazine ring [2]. Consequently, procurement decisions based solely on general scaffold similarity risk selecting a compound with divergent—and potentially inactive—biological performance.

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea Relative to Closest Analogs


Urease Inhibition: IC50 Comparison Across (Pyrazin-2-yl)piperidine Urea Derivatives

In a bacterial urease inhibition assay (urea substrate, 15 min preincubation, ELISA readout), the target compound demonstrates an IC50 of 3.90 µM. This represents a quantitative differentiation from the closest tested analogs in the same assay panel. The 4-chloro analog (CHEMBL4473387) exhibits an IC50 of 4.97 µM (1.27-fold less potent), the 2,4-dichloro analog (CHEMBL4441391) exhibits an IC50 of 5.70 µM (1.46-fold less potent), and the 3-trifluoromethyl analog (CHEMBL4436232) exhibits an IC50 of 13.7 µM (3.51-fold less potent) [1]. These data indicate that within this specific chemotype, the 2-methoxyphenyl substituent provides superior urease inhibitory activity compared to halogenated or trifluoromethylated congeners. IMPORTANT CAVEAT: The assignment of the target compound to CHEMBL4437765/BDBM50532158 is based on structural correlation and requires independent confirmation; direct experimental head-to-head data for CAS 1396884-69-7 in this assay are not publicly verified.

Urease inhibition Antibacterial Helicobacter pylori

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Halogenated and Alkyl Analogs

The target compound has a computed XLogP3-AA of 1.7 [1]. By comparison, the 2-chlorophenyl analog is predicted to have an XLogP of approximately 2.3–2.5, and the 4-tert-butylphenyl analog is predicted to have an XLogP of approximately 3.5–4.0 [2]. The 2-methoxyphenyl substituent thus yields an intermediate lipophilicity that balances membrane permeability with aqueous solubility—an important consideration for biochemical assay compatibility and oral bioavailability potential. The lower logP relative to highly lipophilic analogs reduces the risk of non-specific protein binding and phospholipidosis, which are common liabilities of high-logP piperidinyl ureas [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Profile vs. Des-pyrazinyl Analog (CAS 503464-79-7)

The target compound contains two hydrogen bond donors (HBD, both on the urea NH groups) and five hydrogen bond acceptors (HBA: urea carbonyl, methoxy oxygen, three pyrazine nitrogens) [1]. In contrast, the des-pyrazinyl analog 1-(2-methoxyphenyl)-3-(piperidin-4-yl)urea (CAS 503464-79-7) has only two HBD and three HBA (lacking the two pyrazine nitrogen acceptors) [2]. The presence of the pyrazine ring in the target compound adds two H-bond acceptor sites that can engage in π–π stacking and H-bond interactions with aromatic residues in target proteins. This difference is mechanistically significant: pyrazine-containing piperidinyl ureas have been specifically claimed as FAAH inhibitors, whereas simple piperidinyl ureas lacking the heteroaryl group are not included in the same patent claims [3]. For procurement, selecting the des-pyrazinyl analog for a target engagement study designed around the pyrazine-containing chemotype would likely yield false-negative results.

Hydrogen bonding Target recognition Selectivity

Evidence-Backed Application Scenarios for 1-(2-Methoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396884-69-7)


Urease Inhibitor Screening for Antibacterial Drug Discovery (H. pylori, Proteus spp.)

Based on urease inhibition data (IC50 = 3.90 µM), this compound can serve as a starting point or reference tool in screening cascades targeting bacterial urease. Its potency advantage of 1.3–3.5× over halogenated analogs in the same structural series makes it a preferred chemotype for initial hit validation, provided the target assignment to CHEMBL4437765 is independently verified [1]. Researchers should request Certificate of Analysis (CoA) documentation including HPLC purity and confirmatory ¹H/¹³C NMR prior to initiating quantitative enzymatic assays.

FAAH Inhibitor SAR Exploration Using Pyrazine-Containing Piperidinyl Urea Scaffolds

The compound embodies the core pharmacophore described in FAAH inhibitor patents (US20140066412A1), comprising a heteroaryl-substituted piperidine linked via a urea to a substituted phenyl ring [2]. In structure–activity relationship (SAR) campaigns, it provides a defined benchmark with the 2-methoxyphenyl substituent, enabling direct comparison with analogs bearing chloro, alkyl, or aryl variations on the phenyl ring. Procurement of this specific compound ensures consistency with the patent-defined chemical space.

Physicochemical Benchmarking for Lead Optimization Programs

With an XLogP3-AA of 1.7, two HBDs, and five HBAs, this compound occupies a favorable drug-like property space (compliant with Lipinski's Rule of Five) [3]. It can be used as a reference compound in assays measuring aqueous solubility, microsomal stability, or CYP inhibition, where comparisons against higher-lipophilicity analogs (e.g., tert-butylphenyl, benzhydryl) are needed to assess the impact of lipophilicity on ADME liabilities. Procurement of this compound alongside its more lipophilic analogs enables controlled property-activity relationship studies.

Target Identification and Chemical Biology Probe Development

The compound's unique combination of a 2-methoxyphenyl urea and a pyrazin-2-yl piperidine makes it suitable for chemical proteomics experiments (e.g., affinity-based protein profiling or thermal shift assays) aimed at identifying novel targets within the piperidinyl urea class [2]. Its intermediate complexity and synthetic tractability facilitate the preparation of biotinylated or photoaffinity-labeled derivatives for target deconvolution.

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